Fmoc-Phe(F5)-OH
Description
Significance of Fluorinated Amino Acids in Contemporary Peptide Science and Medicinal Chemistry
The introduction of fluorine into amino acids, the building blocks of proteins, has become a powerful strategy in medicinal chemistry and peptide science. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the parent molecule's characteristics. beilstein-journals.org
Incorporating fluorinated amino acids like pentafluorophenylalanine into peptides can lead to:
Enhanced Stability: The strong carbon-fluorine bond can increase the thermal and chemical stability of peptides, making them more resistant to degradation in biological systems. fu-berlin.de This is often referred to as the "fluoro-stabilization effect". beilstein-journals.org
Increased Lipophilicity: The presence of fluorine atoms often increases the lipid solubility of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. chemimpex.com
Modulated Bioactivity: Fluorination can alter a peptide's three-dimensional structure and its interactions with biological targets, leading to modified or improved biological activity. acs.orgresearchgate.net This includes influencing protein folding, stability, and interactions with other molecules. acs.org
Probing Molecular Interactions: Fluorinated amino acids, particularly aromatic ones, are valuable tools for studying protein structure and function using techniques like 19F NMR spectroscopy. nih.gov
The strategic placement of fluorine atoms can fine-tune a peptide's properties, making fluorinated amino acids highly sought-after in the design of new therapeutics and advanced materials. acs.orgresearchgate.net
Overview of Fmoc-Protecting Group Chemistry in Peptide Synthesis Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that allows for the efficient, stepwise construction of peptide chains. wikipedia.orgpublish.csiro.au In SPPS, the growing peptide is anchored to a solid support, and amino acids are added one by one. iris-biotech.de To ensure that the amino acids link in the correct sequence, their reactive amino groups must be temporarily blocked or "protected." americanpeptidesociety.org
The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid. wikipedia.orgiris-biotech.de Its key features include:
Base-Labile Removal: The Fmoc group is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection step is a significant advantage as it does not damage the growing peptide chain or the acid-labile linkers that often attach the peptide to the solid support. wikipedia.orgiris-biotech.de
Orthogonality: The Fmoc group is stable under the acidic conditions used to remove other types of protecting groups (like the Boc group) and to cleave the completed peptide from the resin. iris-biotech.detotal-synthesis.com This "orthogonality" allows for selective deprotection and is crucial for synthesizing complex peptides with various modifications. iris-biotech.de
Reaction Monitoring: The removal of the Fmoc group releases a byproduct, dibenzofulvene, which can be easily detected by UV spectroscopy. wikipedia.org This allows for real-time monitoring of the deprotection reaction, ensuring the synthesis is proceeding efficiently. wikipedia.org
The Fmoc/tBu (tert-butyl) strategy, where Fmoc protects the α-amino group and acid-labile tert-butyl-based groups protect side chains, is the most widely used method in modern SPPS due to its efficiency and mild reaction conditions. iris-biotech.deamericanpeptidesociety.org
Rationale for Focused Academic Inquiry into Fmoc-Pentafluoro-L-phenylalanine
The focused academic interest in Fmoc-pentafluoro-L-phenylalanine stems from the powerful combination of its two core components: the pentafluorophenylalanine residue and the Fmoc protecting group. chemimpex.comcymitquimica.com This unique pairing makes it an invaluable building block for creating peptides with novel and enhanced properties. chemimpex.comchemimpex.com
Key areas of research involving this compound include:
Drug Development: The incorporation of pentafluorophenylalanine can improve the pharmacokinetic properties of peptide-based drug candidates, enhancing their efficacy and selectivity. chemimpex.comchemimpex.com
Peptide and Protein Engineering: Researchers use this compound to study the effects of fluorination on peptide and protein structure, stability, and folding. fu-berlin.de The highly fluorinated aromatic ring can introduce unique interactions, such as arene-perfluoroarene stacking, that are not present in natural proteins. researchgate.net
Materials Science: The ability of Fmoc-amino acids to self-assemble into nanostructures, such as fibrils and hydrogels, is an active area of research. cymitquimica.comresearchgate.net The presence of the pentafluorophenyl group can influence these self-assembly processes, leading to new materials with potential applications in areas like biosensors and tissue engineering. researchgate.netgoogle.com
The ease of incorporating this building block into peptides via standard Fmoc-SPPS protocols allows scientists to systematically investigate the impact of heavy fluorination on biological systems and to design new functional molecules and materials. chemimpex.comsigmaaldrich.com
Interactive Data Tables
Table 1: Properties of Fmoc-Pentafluoro-L-phenylalanine
| Property | Value |
| CAS Number | 205526-32-5 chemimpex.comcymitquimica.comsigmaaldrich.comscbt.com |
| Molecular Formula | C₂₄H₁₆F₅NO₄ chemimpex.comcymitquimica.comsigmaaldrich.comscbt.com |
| Molecular Weight | 477.38 g/mol sigmaaldrich.comscbt.com |
| Appearance | White solid chemimpex.com |
| Purity | ≥97% sigmaaldrich.com |
| Optical Rotation | [α]20/D -20.5 ± 1.0°, c = 1 in methanol (B129727) sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942735 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-32-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-pentafluoro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Fmoc Pentafluoro L Phenylalanine
Established Synthetic Pathways for Fmoc-Pentafluoro-L-Phenylalaninechembk.comcymitquimica.comnih.gov
The synthesis of Fmoc-pentafluoro-L-phenylalanine is a multi-step process that begins with the creation of the core amino acid, pentafluoro-L-phenylalanine, followed by the attachment of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. chembk.comcymitquimica.com The Fmoc group is crucial for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), as it selectively protects the amino group to prevent unwanted reactions during the sequential addition of amino acid residues. cymitquimica.comgenscript.comchemimpex.com
General synthetic routes to the fluorinated phenylalanine core often involve Negishi cross-coupling reactions or alkylation of glycine (B1666218) equivalents. nih.gov For instance, a palladium-catalyzed cross-coupling between an organozinc iodide and aryl halides provides a direct method for preparing protected fluorinated phenylalanine analogues. nih.gov Once the L-pentafluorophenylalanine is obtained, the Fmoc group is introduced by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), typically under basic conditions. google.com
Stereoselective Synthesis and Chiral Controlnih.govmdpi.combeilstein-journals.org
Achieving the correct L-stereochemistry is paramount for the biological activity of peptides incorporating this amino acid. Several stereoselective synthetic methods have been developed to ensure high chiral purity. A prominent strategy involves the asymmetric alkylation of a chiral glycine equivalent. nih.gov
One effective method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. nih.govbeilstein-journals.org This complex serves as a nucleophilic glycine equivalent. Alkylation of this complex with pentafluorobenzyl chloride, followed by acidic hydrolysis, yields the desired (S)-pentafluorophenylalanine with high enantiomeric excess. nih.gov The stereoselectivity is guided by the chiral ligand coordinated to the nickel center.
Other approaches employ chiral auxiliaries. The Schöllkopf reagent, a chiral bis-lactim ether, can be alkylated with a fluorinated benzyl (B1604629) bromide. Subsequent hydrolysis of the resulting product yields the desired L-amino acid. beilstein-journals.org Enzymatic resolution has also been applied, where enzymes like subtilisin Carlsberg can selectively hydrolyze the ester group of a racemic N-benzyloxycarbonyl (Cbz) protected amino acid ester, allowing for the separation of the L- and D-enantiomers. nih.gov
Table 1: Comparison of Stereoselective Synthesis Methods
| Method | Key Reagent/Auxiliary | General Principle | Typical Purity | Reference |
|---|---|---|---|---|
| Ni(II) Complex Alkylation | Chiral Ni(II)-Schiff base complex | Asymmetric alkylation of a chiral glycine enolate equivalent. | >90% ee | nih.gov |
| Schöllkopf Method | (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | Diastereoselective alkylation of a chiral auxiliary. | High | beilstein-journals.org |
| Enzymatic Resolution | Subtilisin Carlsberg enzyme | Selective hydrolysis of an N-protected racemic amino acid ester. | High | nih.gov |
| Chiral Auxiliary Alkylation | 3-Methyl-4-imidazolidinone auxiliary | Alkylation of a chiral auxiliary followed by hydrolysis. | High | beilstein-journals.org |
Optimization of Fmoc Protection and Deprotection Strategiesgenscript.comresearchgate.netwikipedia.org
The efficiency of both the addition (protection) and removal (deprotection) of the Fmoc group is critical for successful peptide synthesis.
Fmoc Protection: The standard procedure for Fmoc protection involves reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a weak base like sodium bicarbonate or N-methylmorpholine in an aqueous-organic solvent mixture (e.g., dioxane/water). acs.org Fmoc-OSu is often preferred over Fmoc-Cl as the reaction conditions are easier to control and it generates fewer side products. Anhydrous methods, involving silylation of the amino acid with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) prior to adding Fmoc-OSu in a solvent like methylene (B1212753) chloride, have also been developed to ensure high yields and purity. google.com
Fmoc Deprotection: The Fmoc group is characteristically base-labile and is typically removed under mild basic conditions, which preserves acid-labile side-chain protecting groups and the linkage to the solid support in SPPS. genscript.comwikipedia.org The most common reagent for Fmoc deprotection is a 20% solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). genscript.comrsc.org This treatment rapidly cleaves the Fmoc group. wikipedia.org
Optimization studies have explored alternative reagents to address specific issues. For instance, to avoid the use of piperidine, a cocktail of 5% piperazine, 1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1% formic acid in DMF has been shown to be effective. wikipedia.org A mild, base-free method using sodium azide (B81097) in a solvent mixture has also been developed, which can completely deprotect Nα-Fmoc-amino acids in hours. researchgate.net The choice of deprotection agent can be crucial, especially for sensitive peptide sequences, to minimize side reactions like racemization. thieme-connect.de
Table 2: Common Fmoc Deprotection Reagents
| Reagent/Cocktail | Solvent | Conditions | Notes | Reference |
|---|---|---|---|---|
| 20% Piperidine | DMF | Room Temperature | Standard, fast deprotection (t1/2 ~6 sec). | wikipedia.org |
| 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | Room Temperature | Piperidine-free alternative. | wikipedia.org |
| Sodium Azide (NaN₃) | Acetonitrile/Water | Room Temperature | Mild, base-free method. | researchgate.net |
Preparation of Fmoc-Pentafluoro-L-Phenylalanine Analogues and Derivativessioc-journal.cn
The unique properties of the pentafluorophenyl group make it a valuable scaffold for creating amino acid derivatives with tailored characteristics for applications in medicinal chemistry and materials science. chemimpex.com
Synthesis of Fluorinated β-Amino Acid Variants (e.g., Fmoc-pentafluoro-L-β-homophenylalanine)sioc-journal.cnchemimpex.comcore.ac.uk
β-amino acids are important building blocks for creating peptidomimetics with enhanced stability against enzymatic degradation. The synthesis of Fmoc-pentafluoro-L-β-homophenylalanine involves the homologation (insertion of a methylene group) of the parent α-amino acid. chemimpex.comcore.ac.uk
A well-established method for this transformation is the Arndt-Eistert synthesis. In this procedure, the starting N-Fmoc-pentafluoro-L-phenylalanine is first converted to an activated form, such as an acid chloride or a pentafluorophenyl ester. core.ac.uk This activated species then reacts with diazomethane (B1218177) to form the key intermediate, an Fmoc-α-aminoacyldiazomethane. This intermediate undergoes a Wolff rearrangement, typically catalyzed by silver benzoate (B1203000) in a dioxane/water mixture, to yield the corresponding β-amino acid. This two-step process effectively elongates the carbon chain by one unit between the carboxyl group and the α-carbon, resulting in the desired Fmoc-pentafluoro-L-β-homophenylalanine. core.ac.uk These fluorinated β-amino acid derivatives are valuable for synthesizing complex peptides with improved pharmacokinetic profiles. chemimpex.com
Side-Chain Modifications for Enhanced Functionalityrsc.orgmdpi.comnih.gov
The pentafluorophenyl side chain itself imparts enhanced functionality to the amino acid. rsc.org The five fluorine atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. rsc.org This modification has several important consequences for molecular interactions:
Modulation of Cation-π Interactions: The electron-deficient nature of the perfluorinated ring weakens or repels cation-π interactions, which are common for standard phenylalanine. This property can be exploited to probe the importance of such interactions in protein structure and ligand binding. mdpi.com
Aryl-Perfluoroaryl Interactions: The pentafluorophenyl group can engage in favorable interactions with non-fluorinated aromatic rings (aryl-perfluoroaryl stacking). These interactions can be stronger than conventional π-π stacking and can be used to engineer protein and peptide stability. nih.govscience.gov
Increased Hydrophobicity: The perfluorinated side chain is significantly more hydrophobic than a standard phenyl group, which can be used to modulate the solubility and membrane permeability of peptides. nih.gov
Structural Probe: The fluorine atoms serve as excellent probes for ¹⁹F NMR spectroscopy, allowing for detailed structural and dynamic studies of peptides and proteins without the need for isotopic labeling of more common elements. nih.gov
While direct chemical modification of the highly stable C-F bonds on the pentafluorophenyl ring is challenging, the enhanced functionality is typically achieved by incorporating the intact Fmoc-pentafluoro-L-phenylalanine into a peptide sequence, thereby leveraging its inherent electronic and steric properties to influence the final structure and function of the molecule. rsc.orgmdpi.com
Incorporation of Fmoc Pentafluoro L Phenylalanine in Advanced Peptide and Protein Synthesis
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, and the use of Fmoc-protected amino acids is a prevalent methodology. nih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.com The incorporation of Fmoc-pentafluoro-L-phenylalanine into peptide chains via SPPS allows for the precise, site-specific introduction of this non-canonical amino acid. nih.govbiorxiv.org This enables the exploration of how the pentafluorophenyl group affects peptide structure, stability, and biological activity. chemimpex.comcymitquimica.com The hydrophobicity and unique electronic properties conferred by the pentafluorophenyl moiety can influence intermolecular interactions within the peptide and with its biological targets. cymitquimica.com
The efficiency of peptide bond formation is a critical factor in SPPS. Kinetic and mechanistic studies of the coupling of amino acids, including fluorinated derivatives like Fmoc-pentafluoro-L-phenylalanine, are essential for optimizing synthesis protocols. The self-assembly of Fmoc-pentafluoro-L-phenylalanine has been studied, revealing the formation of various structures such as fibrils, ribbons, and crystals, which is influenced by solution conditions. researchgate.net Understanding these self-assembly kinetics and the underlying molecular interactions is crucial, as aggregation can impede coupling efficiency during SPPS. researchgate.net
Mechanistic investigations into peptide coupling reactions have elucidated the roles of various reagents and the formation of active intermediates. For instance, studies have explored the formation of active esters and the potential for side reactions. uniurb.itnih.gov The rate of the coupling reaction and the potential for side reactions are influenced by the specific amino acid being coupled, the coupling reagents, and the reaction conditions.
Table 1: Factors Influencing Amino Acid Coupling Kinetics in SPPS
| Factor | Description | Potential Impact on Fmoc-Phe(F5)-OH Coupling |
| Amino Acid Steric Hindrance | The size and bulkiness of the amino acid side chain can affect the accessibility of the reacting groups. | The pentafluorophenyl group is sterically demanding, which may slow down coupling rates compared to smaller amino acids. |
| Electronic Effects | The electron-withdrawing nature of the pentafluorophenyl ring can influence the reactivity of the carboxyl group. | May affect the activation step and the nucleophilicity of the incoming amine. |
| Coupling Reagents | The choice of activating agent (e.g., carbodiimides, phosphonium (B103445) salts, uronium salts) and additives (e.g., HOBt, Oxyma) significantly impacts reaction rates and suppression of side reactions. | Specific reagents may be more effective at activating the sterically hindered and electronically modified carboxyl group of this compound. |
| Solvent | The solvent system can affect the solubility of the protected amino acid and the growing peptide chain, as well as the reaction kinetics. | Optimization of solvent mixtures may be necessary to ensure efficient coupling of the hydrophobic this compound. |
| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions like racemization. | Careful control of temperature is needed to balance coupling efficiency and peptide purity. |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, hindering further coupling reactions. | The hydrophobicity of the pentafluorophenyl group may increase the propensity for aggregation, requiring specific strategies to overcome this issue. |
The successful incorporation of sterically demanding and electronically modified amino acids like Fmoc-pentafluoro-L-phenylalanine often requires careful optimization of coupling reagents and conditions. rsc.org The choice of coupling reagent is critical, with various classes of reagents such as phosphonium salts (e.g., BOP, PyBOP), uronium/aminium salts (e.g., HBTU, HATU), and carbodiimides (e.g., DIC) exhibiting different efficiencies and propensities for side reactions. uniurb.itacs.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used to suppress racemization and improve coupling efficiency. uniurb.itacs.org
For fluorinated amino acids, the electron-withdrawing nature of the fluorine atoms can impact the reactivity of the carboxyl group, potentially necessitating more potent activating agents or longer reaction times. rsc.org The optimization process often involves screening different combinations of coupling reagents, additives, solvents, and reaction temperatures to maximize the yield and purity of the desired peptide. unifi.it
Table 2: Common Coupling Reagents and Considerations for this compound
| Coupling Reagent Class | Examples | Advantages | Potential Considerations for this compound |
| Carbodiimides | DIC, EDC | Readily available, cost-effective. | May require additives like HOBt or Oxyma to suppress racemization and improve efficiency, especially for sterically hindered residues. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, generally low racemization. | Can be more expensive; byproducts may need to be carefully removed. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | High reactivity, fast coupling times. uniurb.it | Potential for side reactions like guanidinylation of the free amine if not used correctly. |
| Immonium-type Reagents | COMU | High efficiency, even for difficult couplings. | Newer class of reagents, may be more costly. |
A significant challenge in SPPS, particularly with hydrophobic or aggregation-prone sequences, is incomplete coupling and deletion of amino acid residues. nih.gov The incorporation of Fmoc-pentafluoro-L-phenylalanine can exacerbate these issues due to the hydrophobicity of the pentafluorophenyl group, which can promote inter- and intra-chain aggregation on the solid support. chemicalbook.com This aggregation can physically block the N-terminus of the growing peptide chain, preventing subsequent amino acid coupling.
Strategies to overcome these challenges include:
Use of "difficult sequence" protocols: These may involve elevated temperatures, stronger coupling reagents, or longer coupling times.
Incorporation of "chaotropic" agents: Additives like isopropanol (B130326) or the use of specialized solvent systems can help to disrupt secondary structures and improve solvation of the peptide chain.
Microwave-assisted SPPS: Microwave irradiation can accelerate coupling reactions and help to overcome aggregation-related difficulties. nih.gov
Backbone protection: The introduction of protecting groups on the peptide backbone can disrupt hydrogen bonding networks that lead to aggregation. nih.gov
Use of pseudo-prolines: Dipeptide building blocks that induce a "kink" in the peptide backbone can disrupt aggregation.
Another common side reaction in Fmoc-SPPS is the formation of aspartimide, particularly at Asp-Gly or Asp-Xxx sequences where Xxx is a small amino acid. nih.goviris-biotech.de While not directly related to Fmoc-pentafluoro-L-phenylalanine itself, it is a general challenge in the synthesis of longer peptides that may contain this residue. Careful selection of protecting groups for aspartic acid and optimized deprotection conditions are necessary to minimize this side reaction. nih.gov
Chemoenzymatic and Ribosomal Translation Approaches for Fluorinated Polypeptides
Beyond chemical synthesis, chemoenzymatic and ribosomal translation methods offer powerful alternatives for producing fluorinated polypeptides. biorxiv.orgfu-berlin.de Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. researchgate.netnih.govnih.gov For instance, enzymes can be used to ligate chemically synthesized peptide fragments, some of which may contain Fmoc-pentafluoro-L-phenylalanine.
Ribosomal translation provides a pathway for the biosynthesis of proteins containing non-canonical amino acids. biorxiv.orgfu-berlin.de This is typically achieved by engineering the translational machinery, including aminoacyl-tRNA synthetases (aaRSs) and their cognate tRNAs. biorxiv.org An orthogonal aaRS/tRNA pair can be evolved or designed to specifically recognize pentafluorophenylalanine and incorporate it into a growing polypeptide chain in response to a specific codon, often a stop codon like the amber codon (UAG). biorxiv.org This allows for the site-specific incorporation of pentafluorophenylalanine into proteins expressed in living cells. biorxiv.orgfu-berlin.de
Design Principles for Site-Specific Incorporation and Global Substitution
The decision to incorporate Fmoc-pentafluoro-L-phenylalanine at a specific site or to globally substitute it for a canonical amino acid depends on the research question. fu-berlin.debohrium.com
Site-specific incorporation is often employed to:
Probe structure-function relationships: By replacing a specific phenylalanine or other aromatic residue with pentafluorophenylalanine, researchers can investigate the role of that residue in protein folding, stability, and interaction with other molecules. nih.gov The altered electrostatic potential of the fluorinated ring can provide insights into the importance of aromatic interactions. nih.gov
Introduce a unique spectroscopic probe: The ¹⁹F nucleus is an excellent NMR probe, and its site-specific incorporation allows for detailed structural and dynamic studies of proteins.
Enhance biological activity: The introduction of a pentafluorophenyl group at a key position in a peptide or protein can enhance its binding affinity for a target or improve its metabolic stability. nih.gov
Global substitution , where all instances of a particular amino acid (e.g., phenylalanine) are replaced with its fluorinated analog, is a more drastic modification. fu-berlin.deacs.org This approach is often used to:
Create novel biomaterials: Proteins with globally substituted fluorinated amino acids can have unique self-assembly properties, leading to the formation of novel hydrogels, fibrils, or other materials.
The design principles for both approaches require careful consideration of the structural and functional context of the target protein. Computational modeling can be a valuable tool for predicting the effects of fluorination on protein structure and stability before undertaking the synthetic or biosynthetic work. nih.gov
Structural and Conformational Impact of Pentafluoro L Phenylalanine in Peptides and Proteins
Detailed Conformational Analysis of Peptides Containing Pentafluoro-L-Phenylalanine
The introduction of the highly fluorinated side chain of F5-Phe into a peptide sequence can significantly alter its conformational landscape. The strong electron-withdrawing nature of the fluorine atoms modifies the electronic and steric properties of the phenyl ring, influencing local and global peptide structure.
Elucidation of Secondary Structural Motifs (e.g., β-turns, α-helices, β-sheets)
The presence of pentafluoro-L-phenylalanine can favor specific secondary structures. While some fluorinated amino acids are known to have lower intrinsic helix propensities compared to their non-fluorinated counterparts, the fluorination of specific positions within globular proteins has been shown to have a stabilizing effect, particularly on non-helical structures like β-sheets. researchgate.net The sequence of amino acids plays a crucial role in determining the final self-assembled structure, with hydrophobic interactions involving the phenylalanine ring being particularly important. mdpi.com Studies on model tripeptides have shown that residues like phenylalanine predominantly adopt an extended β-strand conformation in aqueous solutions. nih.gov The interplay between the peptide sequence, the conformational preferences of individual residues, and intermolecular forces dictates the formation of secondary motifs such as β-sheets, α-helices, and γ-turns. mdpi.com
| Secondary Structure | Influence of Pentafluoro-L-Phenylalanine | Key Factors |
| β-turns | Can act as a potent promoter of β-turns. | Steric demand and electronic properties of the pentafluorophenyl group. |
| α-helices | May have a lower intrinsic propensity compared to natural phenylalanine, but can stabilize helices in specific contexts. | Position within the sequence and interactions with neighboring residues. |
| β-sheets | Can have a stabilizing effect, promoting the formation of β-sheet structures. | Hydrophobic interactions and favorable packing of the fluorinated aromatic rings. |
Role of Fluorine in Directing Amide Bond Conformation (cis/trans isomerism)
Fluorine atoms can influence the conformational preferences of the peptide backbone, including the cis/trans isomerism of the amide bond. The installation of electron-withdrawing fluorine atoms can affect the rotational barrier around the amide bond. For instance, in fluorinated proline derivatives, the presence of fluorine has a pronounced effect on the cis-trans conformational preferences of the X-Pro amide bond. acs.org While the direct influence of the pentafluorophenyl group of F5-Phe on the cis/trans ratio of adjacent peptide bonds is a complex area of study, the polar C-F bonds can engage in electrostatic interactions with neighboring functional groups, which can in turn influence the local backbone conformation. nih.gov Molecular simulations have shown that fluorine atoms can form electrostatic contact pairs with partially positively charged atoms on the peptide backbone and side chains, thereby tuning inter-peptide interactions. rsc.org
X-ray Crystallography of Fluorinated Peptide and Protein Constructs
X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of molecules, including peptides and proteins. nih.govrsc.org This method provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed view of the molecular conformation and intermolecular interactions in the crystalline state. iisc.ac.in
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure, dynamics, and interactions of peptides and proteins in solution. nyu.edu For peptides containing pentafluoro-L-phenylalanine, NMR offers unique advantages due to the presence of the fluorine-19 (¹⁹F) nucleus.
¹⁹F NMR as a Probe for Local Environment and Dynamics
The ¹⁹F nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems. beilstein-journals.orgnih.gov The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it a powerful reporter of conformational changes, ligand binding, and protein-protein interactions. beilstein-journals.orgnih.gov
In peptides containing pentafluoro-L-phenylalanine, the ¹⁹F NMR signals from the five fluorine atoms on the phenyl ring can provide detailed information about the side chain's environment and dynamics. Changes in the ¹⁹F chemical shifts can indicate alterations in the local structure, solvent exposure, or interactions with other parts of the molecule or with binding partners. beilstein-journals.org This technique allows for the monitoring of subtle conformational perturbations that a protein undergoes under different conditions. beilstein-journals.org
| NMR Parameter | Information Gained |
| ¹⁹F Chemical Shift | Highly sensitive to the local electronic environment, providing insights into conformational changes, solvent accessibility, and intermolecular interactions. |
| ¹⁹F Relaxation | Reports on the dynamics of the fluorinated side chain and the overall tumbling of the molecule. |
| ¹⁹F-X NOEs | Provides distance restraints between the fluorine atoms and other nuclei (e.g., ¹H), aiding in structure determination. |
Isotope-Labeled NMR for Backbone and Side-Chain Conformations
In addition to ¹⁹F NMR, the use of isotope labeling with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR. mdpi.com By incorporating these stable isotopes into the peptide, a variety of multidimensional NMR experiments can be performed to determine the three-dimensional structure and dynamics of the molecule.
For peptides containing pentafluoro-L-phenylalanine, combining ¹⁹F NMR with traditional ¹H, ¹³C, and ¹⁵N NMR experiments provides a comprehensive picture of the peptide's structure. Isotope labeling of the backbone and other side chains allows for the determination of dihedral angle restraints and interatomic distances, which are crucial for calculating a high-resolution solution structure. The introduction of ¹³C-¹⁹F spin systems into the deuterated aromatic side chains of phenylalanine serves as a valuable reporter for various protein NMR applications. nih.govresearchgate.netresearchgate.net Specific isotopic labeling of amino acids can be achieved by using metabolic precursors during protein expression. nih.gov This integrated NMR approach, leveraging the unique properties of the ¹⁹F nucleus along with established isotope-labeling strategies, is essential for a complete understanding of the conformational impact of incorporating pentafluoro-L-phenylalanine into peptides and proteins.
Computational Modeling and Molecular Dynamics Simulations of Fluorinated Biomacromolecules
The integration of non-canonical amino acids like pentafluoro-L-phenylalanine (F₅-Phe) into peptides and proteins presents unique challenges and opportunities for computational modeling. Molecular dynamics (MD) simulations, a powerful tool for studying the structure, dynamics, and thermodynamics of biological macromolecules, require accurate force fields that describe the potential energy of a system as a function of its atomic coordinates. Standard force fields, such as AMBER and CHARMM, are parameterized for the 20 canonical amino acids, necessitating the development and validation of new parameters for fluorinated analogs.
The parameterization process for F₅-Phe is a meticulous task crucial for achieving reliable simulation results. It involves determining various terms, including bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic). A primary focus is the accurate representation of atomic charges, which are significantly altered by the high electronegativity of fluorine atoms. The process typically involves:
Quantum Mechanical (QM) Calculations : High-level QM calculations are performed on model compounds, such as an F₅-Phe dipeptide, to obtain reference data on molecular geometry, vibrational frequencies, and electrostatic potential.
Charge Derivation : Atomic charges are derived to fit the QM-calculated electrostatic potential. Methods like the restrained electrostatic potential (RESP) or the implicitly polarized charge (IPolQ) scheme are employed to ensure the charges are realistic for the condensed-phase environments typical of MD simulations.
Parameter Optimization : Bond, angle, and dihedral parameters are optimized to reproduce the QM data and experimental results where available. This step is critical for accurately modeling the conformational preferences of the fluorinated side chain.
Validation : The new parameters are rigorously tested. This involves running MD simulations on small model peptides and larger proteins containing F₅-Phe and comparing the results with experimental data, such as NMR-derived structural restraints or relaxation rates. For example, parameters developed for fluorinated aromatic amino acids for use with the AMBER ff15ipq protein force field have been validated through extensive simulations (totaling over 47 microseconds) of various peptides and proteins, showing good agreement with experimental conformational propensities.
Once validated, these force fields enable MD simulations to provide detailed insights into how the pentafluorophenyl group affects the conformational landscape of peptides and the structural dynamics of proteins. These simulations can map out the free energy landscape of folding, predict changes in secondary structure propensity, and analyze the detailed non-covalent interactions involving the fluorinated ring.
| Parameter Type | Description | Derivation Basis | Significance in Simulations |
|---|---|---|---|
| Partial Atomic Charges | Distribution of electron density across the F₅-Phe residue. Significantly different from standard Phenylalanine due to the electron-withdrawing fluorine atoms. | Quantum mechanical calculations (e.g., fitting to the electrostatic potential) using methods like RESP or IPolQ. | Crucial for accurately modeling electrostatic interactions, including hydrogen bonds and quadrupolar interactions, which govern molecular recognition and stability. |
| Bond and Angle Parameters | Equilibrium values and force constants for covalent bonds and angles within the pentafluorophenyl side chain and its connection to the peptide backbone. | Derived from QM-optimized geometries and vibrational analysis. | Ensures the correct local geometry and vibrational behavior of the residue, preventing structural distortions during the simulation. |
| Torsional (Dihedral) Parameters | Energy profiles associated with rotation around specific bonds, particularly the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds of the side chain. | Fitted to reproduce QM-calculated rotational energy barriers and conformational energy minima. | Determines the accessible side-chain conformations (rotamers) and their relative populations, which directly impacts protein packing and interactions. |
| Lennard-Jones (van der Waals) Parameters | Describes short-range repulsive and attractive forces between non-bonded atoms. | Typically adapted from existing atom types, but may be refined to match experimental data like liquid densities or hydration free energies. | Essential for modeling steric effects |
Applications in Medicinal Chemistry and Pharmaceutical Development
Rational Design of Peptide-Based Therapeutics
The introduction of pentafluoro-L-phenylalanine into peptide sequences is a key strategy in overcoming the inherent limitations of native peptides as drugs, such as poor metabolic stability and low bioavailability. mdpi.comnih.gov The Fmoc protecting group facilitates its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.comcymitquimica.com
A primary challenge in peptide drug development is their rapid degradation by proteases. The substitution of natural amino acids with Fmoc-pentafluoro-L-phenylalanine has proven to be an effective strategy for increasing resistance to enzymatic cleavage. nih.govnih.gov The C-F bond is significantly stronger than a C-H bond, and the bulky, electron-withdrawing nature of the pentafluorophenyl ring can sterically hinder the approach of proteases and alter the electronic properties of the adjacent peptide bond, rendering it less susceptible to hydrolysis. nih.govfu-berlin.de
Metabolic Stability: Research on enkephalin analogs, which are small peptides with opioid-like activity, demonstrated the profound stabilizing effect of this modification. An analog of D-Ala²-enkephalinamide containing pentafluorophenylalanine in position 4 was found to be completely stable against degradation by enzymes in a mouse brain extract, whereas other analogs were significantly hydrolyzed. nih.gov Similarly, incorporating fluorinated amino acids like pentafluorophenylalanine into antimicrobial peptides has been shown to greatly enhance their proteolytic stability, which is expected to improve their bioavailability in a clinical setting. nih.govfu-berlin.de
Cell Permeability: The pharmacokinetic properties of absorption and distribution are linked to a molecule's lipophilicity. mdpi.com The pentafluorophenyl group significantly increases the hydrophobicity and lipophilicity of an amino acid residue compared to the natural phenylalanine. chemimpex.comontosight.ai This enhanced lipophilicity can facilitate the partitioning of the peptide from an aqueous environment into the lipid bilayers of cell membranes, potentially improving cell permeability, a critical factor for drugs targeting intracellular components. mdpi.com
Table 1: Research Findings on Enhanced Properties of Peptides Incorporating Pentafluoro-L-phenylalanine
| Peptide Class | Modification | Observed Enhancement | Reference |
|---|---|---|---|
| Enkephalin Analog | Substitution with pentafluorophenylalanine | Completely stable against degradation by mouse brain enzymes. | nih.gov |
| Antimicrobial Peptide (Pexiganan derivative) | Substitution of hydrophobic residues with pentafluorophenylalanine | Retained antimicrobial activity and helical structure with greatly enhanced proteolytic stability. | nih.gov |
Beyond improving stability, the incorporation of pentafluoro-L-phenylalanine can lead to peptides with higher potency and more selective binding to their biological targets. chemimpex.comnih.gov The unique electronic and steric properties of the fluorinated ring can create new, favorable interactions with the target receptor or enzyme, or they can pre-organize the peptide backbone into a more bioactive conformation. nih.gov
Enhanced Potency and Specificity: A notable example is the development of inhibitors for the proteasome, a key target in cancer therapy. The introduction of pentafluorophenylalanine into the P2 position of a peptide epoxyketone inhibitor resulted in a compound that was not only potent but also highly specific for the β5 subunit of the proteasome. nih.gov This specificity is crucial for minimizing off-target effects.
Bivalent Inhibitors: In another study, pentafluorophenylalanine was used as a non-phosphorylatable mimic of tyrosine in a peptide designed to target the Src protein kinase. This peptide was then linked to another binding element to create a bivalent inhibitor. The resulting construct was 230 times more potent than the peptide ligand alone, demonstrating how the unique properties of the fluorinated residue contribute to a significant increase in bioactivity. nih.gov
Role in Peptidomimetic Agent Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as oral bioavailability and enhanced metabolic stability. mdpi.com Fmoc-pentafluoro-L-phenylalanine is a valuable tool in this field, enabling the synthesis of structural analogs that retain biological activity while being resistant to degradation.
The development of potent and selective enzyme inhibitors is a central goal of drug discovery. The unique properties of the pentafluorophenyl group can be exploited to design highly effective inhibitors. ontosight.ainih.gov As highlighted previously, the incorporation of pentafluoro-L-phenylalanine has been instrumental in creating highly specific inhibitors for complex biological targets like the proteasome and protein kinases. nih.govnih.gov These examples underscore its role in generating peptidomimetic agents that can precisely modulate the activity of disease-relevant enzymes.
Table 2: Pentafluoro-L-phenylalanine in the Design of Peptidomimetic Inhibitors
| Target | Inhibitor Design | Key Finding | Reference |
|---|---|---|---|
| Proteasome β5 Subunit | Incorporation of Phe(F₅) into a peptide epoxyketone | Generated a highly potent and specific inhibitor for the β5 subunit. | nih.gov |
A defining feature of a successful peptidomimetic is its ability to resist breakdown in the body. As established, peptides containing pentafluoro-L-phenylalanine exhibit remarkable stability against enzymatic degradation. nih.govnih.gov This enhanced resistance is a direct result of the robust C-F bonds and the steric and electronic shielding the pentafluorophenyl group provides to the peptide backbone. fu-berlin.de By using Fmoc-pentafluoro-L-phenylalanine in the synthesis of peptide analogs, researchers can create molecules that maintain the desired three-dimensional shape for target binding while being significantly more stable in biological systems. nih.gov
Development of Advanced Diagnostic and Imaging Agents
The application of pentafluoro-L-phenylalanine extends beyond therapeutics to the development of advanced medical diagnostic tools, particularly in the field of positron emission tomography (PET). nih.govresearchgate.net PET is a powerful imaging technique that allows for the visualization and quantification of metabolic processes in the body. fu-berlin.de It relies on the administration of a molecule of interest, such as an amino acid, labeled with a short-lived positron-emitting isotope. nih.gov
Cancer cells often exhibit increased rates of amino acid metabolism to support their rapid proliferation. nih.gov This has led to the development of radiolabeled amino acids as tracers to detect and image tumors. Fluorinated phenylalanine derivatives are particularly attractive for this purpose because the fluorine atom can be replaced with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net The use of ¹⁸F-labeled pentafluoro-L-phenylalanine or related analogs could enable the development of novel PET imaging agents for oncology. These agents could offer a non-invasive method for imaging tumor ecosystems, assessing disease progression, and monitoring the response to therapy. nih.govresearchgate.net
Application in Peptide-Based Vaccine Research
The incorporation of chemically modified amino acids into peptide antigens represents a promising strategy in the development of more effective peptide-based vaccines. Fmoc-pentafluoro-L-phenylalanine, a derivative of the amino acid phenylalanine, is of particular interest in this field. Its unique properties, stemming from the substitution of hydrogen atoms with fluorine on the phenyl ring, can influence the stability, conformation, and immunogenicity of synthetic peptides. Research in this area explores how these modifications can enhance the interaction between peptide antigens and the host's immune system, potentially leading to more robust and targeted immune responses.
The primary application of Fmoc-pentafluoro-L-phenylalanine in vaccine research is as a building block in the solid-phase synthesis of peptide antigens. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its incorporation into a growing peptide chain. chemimpex.com The pentafluorophenyl group introduces significant changes to the physicochemical properties of the resulting peptide, including increased hydrophobicity and altered electronic characteristics. chemimpex.com These changes can lead to enhanced stability against enzymatic degradation, a critical factor for the in vivo persistence of peptide vaccines. nih.gov
Detailed research has focused on how the incorporation of pentafluorophenylalanine into antigenic peptides modulates their interaction with key components of the immune system, such as T cell receptors (TCRs). In one study, various fluorinated L-phenylalanine derivatives, including pentafluoro-L-phenylalanine, were substituted at a specific position within the Tax peptide, an antigen associated with the human T-cell lymphotropic virus type 1 (HTLV-1). The binding of these modified peptides to the A6 T cell receptor, which is specific for the Tax antigen presented by the HLA-A2 molecule, was then evaluated.
The findings from this research demonstrated that fluorination can selectively modulate TCR binding. While some fluorinated variants showed enhanced binding affinity, the peptide containing pentafluoro-L-phenylalanine at position 5 (Tax-Y5F(2,3,4,5,6)F) exhibited a decrease in binding affinity to the A6 TCR compared to the native peptide. nih.gov This highlights the nuanced effects of fluorination, where the position and degree of fluorine substitution are critical determinants of the immunological outcome.
The following table summarizes the binding affinities and kinetic parameters of different fluorinated Tax peptide variants with the A6 TCR.
| Peptide Variant | Position of Fluorination on Phenylalanine Ring | Dissociation Constant (K D ) [μM] | Change in Free Energy (ΔΔG°) [kcal/mol] |
| Native Tax | - | 29 | - |
| Tax-Y5F(4)F | 4 | 9.4 | -0.7 |
| Tax-Y5F(3)F | 3 | 16 | -0.3 |
| Tax-Y5F(3,4)F | 3, 4 | 5.5 | -0.9 |
| Tax-Y5F(2,3,4,5,6)F | 2, 3, 4, 5, 6 | 130 | 0.9 |
Data sourced from: nih.gov
This data illustrates that while mono- and di-fluorination at specific positions can enhance binding affinity, complete fluorination of the phenyl ring in this context leads to a weaker interaction. nih.gov Such detailed structure-activity relationship studies are crucial for the rational design of peptide-based vaccines, aiming to fine-tune the immunogenicity of the antigen.
Furthermore, the incorporation of pentafluorophenylalanine can influence the self-assembly properties of peptides, leading to the formation of hydrogels or nanofibers. acs.org These supramolecular structures have potential applications as vaccine delivery systems, acting as depots for the slow release of the antigen and as adjuvants to stimulate the immune response. acs.orgnih.gov The enhanced hydrophobicity imparted by the pentafluorophenyl group can drive the self-assembly process. chemimpex.com While not directly demonstrating vaccine efficacy, this line of research points towards a dual role for Fmoc-pentafluoro-L-phenylalanine in vaccine design: as a modulator of antigenicity and as a component of self-adjuvanting delivery systems.
Fmoc Pentafluoro L Phenylalanine in Supramolecular Chemistry and Materials Science
Self-Assembly Phenomena of Fmoc-Pentafluoro-L-Phenylalanine Derivatives
The self-assembly of Fmoc-pentafluoro-L-phenylalanine is a complex process governed by a delicate interplay of non-covalent interactions. The resulting supramolecular architectures, which include fibrils, ribbons, and crystals, are highly dependent on the surrounding environmental conditions. acs.orgresearchgate.nettau.ac.il
Mechanisms of Fibril, Ribbon, and Crystal Formation
The self-assembly of Fmoc-pentafluoro-L-phenylalanine into higher-order structures is a hierarchical process. It has been observed that the process can initiate with the formation of transient spherical assemblies, which then evolve into a fibrillar gel network. acs.orgresearchgate.nettau.ac.il Over time, these fibrils can further organize into more thermodynamically stable structures like needle-like crystals. acs.orgresearchgate.nettau.ac.il This transition from a gel state to a crystalline state highlights the dynamic nature of the self-assembly process. acs.orgresearchgate.nettau.ac.il
The formation of these diverse architectures is driven by a combination of intermolecular forces. The aromatic Fmoc groups play a crucial role, promoting π-π stacking interactions between neighboring molecules. nih.gov Additionally, hydrogen bonding between the carbamate (B1207046) groups and the carboxylic acid moieties contributes to the stability of the assembled structures. acs.orgresearchgate.net In the case of Fmoc-pentafluoro-L-phenylalanine, fluorine-fluorine interactions and altered hydrophobic interactions due to the perfluorinated ring also significantly influence the packing and morphology of the resulting assemblies. nsf.gov The crystal structure of Fmoc-pentafluoro-L-phenylalanine reveals the importance of these interactions in forming a thermodynamically stable structure. researchgate.net
Microscopic analysis has confirmed the formation of entangled fibrillar networks in hydrogels of Fmoc-pentafluoro-L-phenylalanine. psu.edu These fibrils can have diameters of approximately 9.2 ± 2.0 nm, and may be composed of smaller protofibrils around 3 nm in diameter. psu.eduresearchgate.net Under certain conditions, these fibrils can laterally associate to form flat ribbons. mdpi.com The specific pathway of assembly, whether it leads to fibrils, ribbons, or crystals, is a consequence of the kinetic and thermodynamic factors at play. acs.orgresearchgate.nettau.ac.il
Factors Influencing Self-Assembly (e.g., solvent conditions, pH, concentration)
The self-assembly of Fmoc-pentafluoro-L-phenylalanine is highly sensitive to external stimuli, allowing for precise control over the resulting material properties. Key factors that influence this process include solvent conditions, pH, and the concentration of the building block.
Solvent Conditions: The choice of solvent can significantly impact the self-assembly process. For instance, the use of aqueous solvents is common for forming hydrogels. rsc.org The interaction of the solvent with the hydrophobic and hydrophilic portions of the molecule dictates the aggregation behavior.
pH: The pH of the solution plays a critical role in the self-assembly of Fmoc-amino acids. The ionization state of the carboxylic acid group is pH-dependent, which in turn affects the hydrogen bonding and electrostatic interactions between molecules. nih.gov For many Fmoc-peptide derivatives, a pH trigger from basic to neutral or acidic conditions is used to initiate hydrogelation. mdpi.commdpi.com More controlled and homogeneous hydrogels can be obtained by a gradual decrease in pH, for example, through the use of glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid. mdpi.com
Concentration: The concentration of Fmoc-pentafluoro-L-phenylalanine is a crucial parameter, with a critical gelation concentration (CGC) below which a stable hydrogel will not form. For Fmoc-pentafluoro-L-phenylalanine, hydrogels can form at concentrations as low as 2.1 mM (0.1 wt%). psu.eduresearchgate.net Above the CGC, the molecules self-assemble into a network of fibrils that entrap the solvent to form a gel.
The interplay of these factors allows for the tuning of the self-assembly pathway, leading to the formation of distinct supramolecular structures with tailored properties. acs.orgresearchgate.nettau.ac.il
Engineering of Peptide-Based Biomaterials and Hydrogels
The ability of Fmoc-pentafluoro-L-phenylalanine to self-assemble into hydrogels makes it a valuable component for engineering advanced biomaterials. These materials have potential applications in various biomedical fields, including tissue engineering and drug delivery. nih.govmdpi.com
Rheological Characterization of Self-Assembled Hydrogel Systems
The mechanical properties of Fmoc-pentafluoro-L-phenylalanine hydrogels are a key characteristic for their application. Rheology is used to study the viscoelastic properties of these materials, providing insights into their strength and stability.
Time sweep oscillation experiments are used to monitor the gelation kinetics by measuring the storage modulus (G') over time. researchgate.net Fmoc-pentafluoro-L-phenylalanine hydrogels can form rapidly, with significant gel rigidification occurring in under 6 minutes. tau.ac.il These hydrogels typically exhibit a high storage modulus, indicating a rigid and solid-like behavior. mdpi.com For example, a 1:1 co-assembled hydrogel of Fmoc-pentafluoro-L-phenylalanine and Fmoc-diphenylalanine can reach a storage modulus as high as 190 kPa. acs.orgtau.ac.il
Frequency sweep measurements further characterize the gel-like nature of the material, where the storage modulus (G') is consistently higher than the loss modulus (G''). psu.edu Strain sweep experiments determine the linear viscoelastic region and the point at which the hydrogel network structure begins to break down under increasing strain. psu.eduresearchgate.net
| Parameter | Description | Significance |
| Storage Modulus (G') | A measure of the elastic response of the material. | Indicates the stiffness and solid-like character of the hydrogel. |
| Loss Modulus (G'') | A measure of the viscous response of the material. | Represents the energy dissipated as heat. |
| Gelation Time | The time required for the formation of a stable gel network. | Important for applications requiring in-situ gelation. |
| Critical Gelation Concentration (CGC) | The minimum concentration of the gelator required to form a hydrogel. | Defines the lower limit for gel formation. |
Tailoring Material Properties through Co-Assembly with Other Peptides
A powerful strategy for tuning the properties of Fmoc-pentafluoro-L-phenylalanine hydrogels is through co-assembly with other peptide-based building blocks. This approach can lead to synergistic effects, resulting in materials with enhanced mechanical properties and new functionalities. tau.ac.il
Co-assembly of Fmoc-pentafluoro-L-phenylalanine with Fmoc-diphenylalanine (Fmoc-FF) has been shown to produce hydrogels with dramatically increased rigidity compared to the individual components. acs.orgtau.ac.il A 1:1 mixture of these two molecules resulted in a hydrogel with a storage modulus of 190 kPa, significantly higher than the hydrogels formed from either molecule alone. acs.orgtau.ac.il This enhancement is attributed to favorable co-assembly mediated by π-π interactions between the aromatic groups of both molecules. tau.ac.il
Furthermore, co-assembly can be used to introduce specific biological functionalities. For example, co-assembling Fmoc-pentafluoro-L-phenylalanine with Fmoc-K(Fmoc)-RGD, a peptide containing the cell-adhesive RGD sequence, can create a biomaterial that combines the antimicrobial properties of the fluorinated amino acid with the cell-binding capabilities of the RGD peptide. tau.ac.il This results in a mechanically stable and biocompatible hydrogel suitable for tissue engineering applications. tau.ac.il
Co-assembly with PEG-functionalized Fmoc-pentafluoro-L-phenylalanine has also been shown to stabilize the resulting hydrogel fibrils against shear stress. researchgate.net
Potential in Scaffolds and Nanomaterials for Biomedical Applications
The unique properties of Fmoc-pentafluoro-L-phenylalanine-based hydrogels make them promising candidates for various biomedical applications, particularly as scaffolds for tissue engineering and as nanomaterials for drug delivery. nih.govmdpi.com
As scaffolds, these hydrogels can provide a three-dimensional environment that mimics the extracellular matrix, supporting cell adhesion, proliferation, and differentiation. nih.gov The ability to tailor their mechanical properties and introduce bioactive cues through co-assembly allows for the creation of scaffolds optimized for specific tissue types. tau.ac.il The inherent antimicrobial properties of fluorinated compounds can also be beneficial in preventing infections at the site of implantation. researchgate.netrsc.org
The self-assembled nanostructures, such as fibrils and nanotubes, can also be utilized as nanomaterials for the encapsulation and controlled release of therapeutic agents. nih.gov The stimuli-responsive nature of the hydrogels, particularly their sensitivity to pH, can be exploited to trigger drug release in specific physiological environments. mdpi.comnih.gov Furthermore, these peptide-based materials are generally biocompatible and biodegradable, which are essential requirements for biomedical applications. acs.orgresearchgate.nettau.ac.il
Advanced Analytical and Characterization Methodologies in Research on Fmoc Pentafluoro L Phenylalanine
Spectroscopic Techniques for Characterization
Spectroscopy is fundamental to understanding the molecular and supramolecular properties of Fmoc-pentafluoro-L-phenylalanine, from its secondary structure to the kinetics of its self-assembly.
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the chiral organization and secondary structure of self-assembling systems. For Fmoc-pentafluoro-L-phenylalanine, CD spectra provide insights into the arrangement of both the peptide-like backbone and the aromatic moieties upon aggregation. In disassembled states, the Fmoc group typically exhibits dichroic signals around 307 nm and below 214 nm. mdpi.com Upon self-assembly into hydrogels, a distinct negative peak emerges around 218 nm, which is characteristic of a β-sheet-like structure, indicating an ordered supramolecular organization within the gel matrix. mdpi.com
Furthermore, studies on analogous Fmoc-phenylalanine derivatives show characteristic CD features between 200–230 nm, which are attributed to n-π* transitions of the phenyl side chains. nsf.gov The changes observed in the CD spectrum as a function of concentration or environmental conditions (like pH) can reveal the conformational transitions that occur during the self-assembly process. nih.govresearchgate.net For instance, the formation of specific chiral structures from phenylalanine building blocks can lead to unique and ultra-narrow CD peaks. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to probe the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly of Fmoc-pentafluoro-L-phenylalanine. researchgate.net By analyzing the vibrational modes of the molecule, particularly the Amide I (C=O stretching) and N-H bending regions, researchers can deduce the molecular arrangement within the assembled structures.
In studies of similar Fmoc-amino acid systems, a shift in the amide I band to lower wavenumbers is indicative of the formation of hydrogen bonds, a key interaction in the formation of β-sheet structures within the fibrils. researchgate.net Analysis of the solid state versus the hydrogel state reveals changes in the carbonyl stretching frequencies, distinguishing between different hydrogen-bonding environments. researchgate.netnih.gov For example, FT-IR spectra can confirm that the self-assembly of Fmoc-pentafluoro-L-phenylalanine into fibrils and hydrogels is driven by a combination of hydrogen bonding and π-stacking of the aromatic rings. researchgate.net
| Technique | Key Observation | Inferred Structural Feature | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Negative peak emerges at ~218 nm in hydrogel state. | Formation of β-sheet-like secondary structures. | mdpi.com |
| Circular Dichroism (CD) | Signals at 200-230 nm. | n-π* transitions of the phenyl side chains. | nsf.gov |
| Fourier-Transform Infrared (FT-IR) | Shift in Amide I (C=O stretching) band to lower frequencies. | Indicates intermolecular hydrogen bond formation. | researchgate.net |
| UV-Vis Spectroscopy | Increased absorbance/turbidity at 350 nm over time. | Monitors the kinetics of hydrogel formation. | researchgate.net |
| Fluorescence Spectroscopy | Emergence of a new emission peak at 360 nm in co-assembled hydrogels. | Indicates new π-π interactions between aromatic moieties. | tau.ac.il |
Mass spectrometry is an indispensable technique for verifying the chemical identity and purity of Fmoc-pentafluoro-L-phenylalanine. It provides a precise measurement of the molecular weight, confirming the successful synthesis of the compound (C₂₄H₁₆F₅NO₄, MW: 477.38 g/mol ). cymitquimica.comsigmaaldrich.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze the crude product and the final purified sample. rsc.org This allows for the identification and quantification of any impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products, ensuring the high purity required for self-assembly studies. openreview.netnottingham.ac.uk
UV-Vis spectroscopy is a straightforward yet effective method for studying the optical properties of Fmoc-pentafluoro-L-phenylalanine and monitoring its self-assembly process in real-time. The Fmoc group possesses a strong chromophore that absorbs in the UV region, making it easy to detect. rsc.org The self-assembly process, which leads to the formation of fibrillar networks and hydrogels, often results in increased light scattering. This can be monitored as an increase in turbidity or optical density over time, typically at a wavelength where the molecule does not have a specific absorbance peak, such as 350 nm. researchgate.net This provides valuable kinetic data on the rate of gelation. researchgate.net Furthermore, changes in the UV-Vis absorbance spectrum, particularly shifts in the peaks associated with the Fmoc group, can indicate changes in the local molecular environment and the formation of π-π stacked aggregates. nsf.govrsc.org
Chromatographic Analysis (e.g., RP-HPLC with Fluorescence Detection) for Purity and Proteolytic Stability
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides and their derivatives, including Fmoc-pentafluoro-L-phenylalanine. researchgate.netspringernature.com The method separates molecules based on their hydrophobicity. springernature.com Given the highly hydrophobic nature of both the Fmoc group and the pentafluorophenyl ring, Fmoc-pentafluoro-L-phenylalanine is strongly retained on nonpolar stationary phases (like C18) and requires a gradient of an organic solvent (e.g., acetonitrile) for elution. researchgate.net
RP-HPLC is critical for assessing the purity of the synthesized compound with high resolution. rsc.org When coupled with a fluorescence detector, the inherent fluorescence of the Fmoc group can be exploited for highly sensitive detection.
This technique is also vital for evaluating the proteolytic stability of materials intended for biological applications. While fluorination can sometimes impart resistance to enzymatic degradation, this is not a universal rule for aromatic fluorination. researchgate.net Studies have shown that some fluorinated phenylalanine analogs can even exhibit greater susceptibility to protease digestion. researchgate.net To test this, the Fmoc-pentafluoro-L-phenylalanine or peptides containing it can be incubated with specific proteases. RP-HPLC is then used to separate the intact molecule from any degradation fragments over time, allowing for a quantitative assessment of its stability. researchgate.netpsu.edu
Microscopic and Diffraction Techniques for Supramolecular Architectures
To visualize the hierarchical structures formed by the self-assembly of Fmoc-pentafluoro-L-phenylalanine, researchers rely on a suite of high-resolution microscopy and diffraction techniques. These methods provide direct evidence of the morphology and internal packing of the assembled nanomaterials.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to characterize the morphology of the aggregates. psu.edu Studies reveal that Fmoc-pentafluoro-L-phenylalanine self-assembles into dense, entangled networks of fibrils, which are the basis for the formation of rigid supramolecular hydrogels. psu.eduacs.org These fibrils can have varying widths and may further organize into larger structures like twisted ribbons. acs.orgresearchgate.net Atomic Force Microscopy (AFM) can provide topographical information on these nanostructures with high resolution. acs.org
Powder X-ray Diffraction (PXRD) offers deeper insight into the three-dimensional arrangement of the molecules within the crystalline or semi-crystalline domains of the assembled material. acs.orgresearchgate.net PXRD patterns can confirm the specific molecular packing, such as the π-π stacking distances between Fmoc groups and the arrangement of the pentafluorophenyl rings, which are crucial drivers of self-assembly. researchgate.net Research has shown that Fmoc-pentafluoro-L-phenylalanine can undergo a phase transition from transient spherical assemblies to a fibrillar gel and finally to more thermodynamically stable crystals, with each phase having a distinct structural signature. acs.orgresearchgate.net
| Technique | Observed Supramolecular Architecture | Reference |
|---|---|---|
| TEM / SEM | Entangled fibrillar networks forming a hydrogel. | psu.edu |
| AFM / TEM | Formation of fibrils, twisted ribbons, and crystals. | acs.org |
| Optical Microscopy | Real-time monitoring of phase transitions from spheres to fibrillar gel to crystals. | acs.orgresearchgate.net |
| Powder X-ray Diffraction (PXRD) | Provides data on molecular packing and crystal structure formation. | acs.orgresearchgate.net |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for investigating the morphology of self-assembled structures derived from Fmoc-pentafluoro-L-phenylalanine. These techniques provide direct visualization of the nanoscale architectures, such as fibrils, ribbons, and crystals, that form under different conditions. acs.org
Research on the hydrogels formed from Fmoc-pentafluoro-L-phenylalanine has utilized TEM to reveal the structural makeup of the assembled materials. These hydrogels are composed of dense networks of entangled fibrils. psu.edu TEM imaging has shown that the fibrils of Fmoc-pentafluoro-L-phenylalanine are similar in morphology to those formed by Fmoc-Tyr, with a width of approximately 9.2 ± 2.0 nm. psu.eduresearchgate.net Closer examination has identified smaller fibrils around 3 nm, suggesting that the larger fibrils are bundles of these smaller units. psu.eduresearchgate.net SEM analysis has corroborated these findings, also identifying fibrils of about 3 nm that organize into larger bundles with diameters ranging from 6 to 15 nm. researchgate.net
In studies of mechanomorphogenic films created from Fmoc-pentafluoro-L-phenylalanine at interfaces, both SEM and TEM have been instrumental. nsf.gov The imaging confirmed the presence of crystalline plate-like structures within these films. nsf.gov Furthermore, in co-assembled hydrogels with Fmoc-diphenylalanine, TEM analysis showed that the resulting hybrid structures were composed of fibrils with widths between 15 and 25 nm. tau.ac.il
The influence of different anions on the self-assembly of a cationic derivative, Fmoc-F₅-Phe-DAP, has also been explored using TEM. acs.org Interestingly, this derivative consistently assembled into identical nanofibers with widths ranging from 20-29 nm, regardless of the anion present, highlighting the dominant role of the perfluorinated phenyl side chain in directing the self-assembly process. acs.org
Table 1: Morphological Characteristics of Fmoc-Pentafluoro-L-Phenylalanine Assemblies Determined by Microscopy
| Sample Type | Analytical Method | Observed Morphology | Fibril/Structure Dimensions |
|---|---|---|---|
| Hydrogel | TEM | Entangled fibrils, smaller fibrils bundling into larger ones | 9.2 ± 2.0 nm (larger fibrils), ~3 nm (smaller fibrils) |
| Hydrogel | SEM | Fibrils organized into bundles | ~3 nm fibrils, 6–15 nm bundles |
| Interfacial Film | SEM/TEM | Crystalline plates | Not specified |
| Hybrid Hydrogel (with Fmoc-FF) | TEM | Fibrils | 15–25 nm width |
| Cationic Derivative (Fmoc-F₅-Phe-DAP) Hydrogel | TEM | Nanofibers | 20–29 nm width |
Powder X-ray Diffraction (PXRD) for Crystalline Structures
Powder X-ray Diffraction (PXRD) is a key technique for probing the crystalline nature of self-assembled Fmoc-pentafluoro-L-phenylalanine structures. It provides insights into the molecular packing and long-range order within materials like hydrogels and films. acs.org
PXRD studies on self-assembled films of Fmoc-pentafluoro-L-phenylalanine have shown sharper intensity peaks compared to the broad peaks of the monomeric starting material. nsf.gov This peak sharpening indicates that the molecules organize into larger crystallites, estimated to be 33.4 ± 10.2 nm, a significant increase from the monomer's 16.2 ± 11.0 nm crystallite size. nsf.gov This supports the formation of a supramolecular crystalline architecture within the films. nsf.gov However, the complexity of the spectrum suggested that the compound orients into a variety of crystal lattice systems, likely due to the rapid, template-driven assembly at the interface. nsf.gov
The use of PXRD has been fundamental in studies that track the phase transitions of Fmoc-pentafluoro-L-phenylalanine self-assembly, which can progress from fibrillar gels to crystals over time. acs.org By elucidating the specific molecular interactions that contribute to the formation of the crystal structure, PXRD provides a crucial link between the molecular design of the building block and the macroscopic properties of the resulting material. acs.org While detailed crystal structure solutions from PXRD of the hydrogel state can be complex to deconvolve, the technique unequivocally confirms the presence of crystallinity, which is essential for understanding the stability and mechanical properties of the assemblies. nsf.gov
Table 2: PXRD Findings for Fmoc-Pentafluoro-L-Phenylalanine Assemblies
| Sample Form | Key Finding | Implication | Crystallite Size (nm) |
|---|---|---|---|
| Monomer | Broad diffraction peaks | Smaller crystallites, less ordered | 16.2 ± 11.0 |
| Self-Assembled Film | Sharper intensity peaks | Organization into larger crystallites | 33.4 ± 10.2 |
Emerging Research Directions and Future Perspectives
Advanced Strategies for Non-Canonical Amino Acid Incorporation
The site-specific incorporation of non-canonical amino acids (ncAAs) like pentafluoro-L-phenylalanine into polypeptide chains is crucial for engineering proteins with novel functions. While solid-phase peptide synthesis (SPPS) is a well-established method for this purpose, several advanced strategies are being explored to enhance efficiency, expand the scope of accessible proteins, and enable in vivo applications. mdpi.comresearchgate.net
Solid-Phase Peptide Synthesis (SPPS): This remains a primary method for chemically synthesizing peptides containing pentafluoro-L-phenylalanine. nih.gov The use of the Fmoc protecting group allows for the sequential addition of amino acids to a growing peptide chain on a solid support. chemimpex.comsigmaaldrich.comsigmaaldrich.com SPPS is particularly advantageous for creating relatively short peptides, modifying the peptide backbone, and incorporating amino acid analogs that might be toxic to cells. mdpi.com
Genetic Code Expansion (GCE): This powerful in vivo technique allows for the ribosomal incorporation of ncAAs into proteins in response to a reassigned codon, typically a stop codon like UAG. mdpi.comnih.gov An orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, is used to specifically charge the ncAA and deliver it to the ribosome. nih.gov This method enables the production of large proteins containing pentafluoro-L-phenylalanine at specific sites within living cells, opening doors for studying protein function in a native environment.
Cell-Free Protein Synthesis (CFPS): CFPS systems provide an alternative platform for incorporating ncAAs without the constraints of a living cell membrane. nih.gov This open environment allows for the direct addition of components, including ncAAs and engineered tRNAs, and can overcome issues of cellular toxicity or degradation of the ncAA. nih.gov CFPS has been shown to be highly efficient for producing proteins with multiple ncAA incorporations.
Selective Pressure Incorporation (SPI): This method leverages the ability of some endogenous aaRSs to accept and charge analogs of their cognate canonical amino acids. frontiersin.org By using auxotrophic host strains that cannot synthesize a particular canonical amino acid (e.g., phenylalanine) and providing pentafluoro-L-phenylalanine in the growth medium, the analog can be incorporated into proteins at the positions normally occupied by the canonical amino acid. frontiersin.org
| Strategy | Description | Primary Advantage | Key Limitation |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids on a solid support. researchgate.net | High flexibility in sequence and backbone modification. | Generally limited to shorter peptides/proteins. |
| Genetic Code Expansion (GCE) | Ribosomal incorporation in living cells using an orthogonal translation system. nih.gov | Enables site-specific incorporation in vivo for functional studies. nih.gov | Can have modest suppression efficiency and competition with release factors. nih.gov |
| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis in a system free from cell walls. nih.gov | Overcomes cellular toxicity issues and allows for high-yield production. nih.gov | Higher cost compared to in vivo expression systems. |
| Selective Pressure Incorporation (SPI) | Global substitution of a canonical amino acid with an analog in auxotrophic strains. frontiersin.org | Allows for high levels of ncAA substitution throughout the proteome. | Not site-specific; can impact essential endogenous proteins. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Protein Design and Conformational Prediction
The convergence of computational power and sophisticated algorithms is revolutionizing protein engineering. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting protein structures and designing novel proteins with desired functions. azolifesciences.comnih.gov The unique physicochemical properties of Fmoc-pentafluoro-L-phenylalanine—such as its hydrophobicity, aromaticity, and the conformational constraints it imposes—are valuable parameters for these computational models.
Protein Structure and Conformational Prediction: ML models, such as AlphaFold and RoseTTAFold, have achieved remarkable accuracy in predicting the three-dimensional structure of proteins from their amino acid sequences. nih.govmdpi.comnih.gov The long-standing hypothesis that a protein's structure is determined by its amino acid sequence is the foundation for these models. nih.gov By incorporating data on ncAAs like pentafluoro-L-phenylalanine, these algorithms can predict how such substitutions will influence protein folding, stability, and dynamics. nih.gov This predictive power accelerates the design process by allowing researchers to screen potential sequences in silico before undertaking expensive and time-consuming experimental work.
De Novo Protein Design: Beyond predicting the structures of existing proteins, ML is being used to design entirely new proteins from scratch. thepipettepen.com Techniques like "deep network hallucination" generate novel protein structures by optimizing random amino acid sequences. thepipettepen.com The inclusion of fluorinated residues in the design repertoire allows for the creation of proteins with enhanced thermal and chemical stability, or with specific binding affinities. nih.gov AI can model the complex interplay of forces, including hydrophobic and non-covalent interactions, that are modulated by fluorination, guiding the design of proteins for therapeutic and biotechnological applications. nih.govnih.govmonash.edu
The integration of AI/ML with the use of ncAAs represents a paradigm shift in protein engineering, moving from trial-and-error modifications to a more rational, predictive design framework.
Exploration of Novel Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org These reactions provide a powerful toolkit for labeling and manipulating biomolecules in their natural environment. nih.gov While Fmoc-pentafluoro-L-phenylalanine does not possess a classic bioorthogonal handle itself, its incorporation into peptides and proteins can be combined with other ncAAs that do, leading to the development of advanced hybrid biomaterials and probes.
The strategy involves the dual incorporation of ncAAs: pentafluoro-L-phenylalanine to confer desirable properties like enhanced stability or to act as a ¹⁹F NMR probe, and a second ncAA bearing a bioorthogonal functional group (e.g., an azide (B81097) or an alkyne). nih.gov This allows for subsequent, highly specific chemical modification.
Key Bioorthogonal Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used "click" reaction that forms a stable triazole linkage. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is highly biocompatible. researchgate.net
Tetrazine Ligation: An extremely fast reaction between a tetrazine and a strained alkene or alkyne, ideal for in vivo applications where reaction speed is critical. researchgate.net
Staudinger Ligation: A classic bioorthogonal reaction involving an azide and a phosphine. nih.gov
By combining the stability offered by pentafluorophenylalanine with the chemical versatility of bioorthogonal handles, researchers can design peptides for a range of applications, including targeted drug delivery, in vivo imaging, and the assembly of complex protein architectures. For instance, a peptide containing pentafluorophenylalanine could be stabilized and then selectively conjugated to a drug molecule or an imaging agent via a bioorthogonal reaction. researchgate.net
| Reaction | Reactants | Key Feature |
|---|---|---|
| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency and specificity; requires copper catalyst. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Copper-free, highly biocompatible. wikipedia.org |
| Tetrazine Ligation | Tetrazine + Trans-cyclooctene/Cyclooctyne | Exceptionally fast reaction kinetics. researchgate.net |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Alkoxyamine/Hydrazine | One of the earliest developed bioorthogonal reactions. nih.gov |
Expanding the Scope of Fluorinated Amino Acid Applications in Diverse Chemical and Biological Systems
The incorporation of Fmoc-pentafluoro-L-phenylalanine into peptides and proteins imparts unique chemical and physical properties that are being exploited across a broadening range of scientific disciplines. nih.gov The strong carbon-fluorine bond and the high electronegativity of fluorine atoms lead to enhanced thermal and metabolic stability, increased hydrophobicity, and altered electronic properties. nih.gov
Therapeutic Peptides: Fluorination can significantly improve the pharmacokinetic properties of peptide-based drugs. chemimpex.com Peptides containing pentafluoro-L-phenylalanine often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in vivo. nih.gov This "fluoro-stabilization effect" is critical for developing effective peptide therapeutics for cancer, metabolic disorders, and infectious diseases. nih.govbroadpharm.com For example, antimicrobial peptides (AMPs) with enhanced stability can be designed to combat antibiotic-resistant bacteria. frontiersin.orgfrontiersin.org
Biomaterials Science: Fmoc-protected amino acids, including fluorinated derivatives, are known to self-assemble into supramolecular structures like hydrogels. researchgate.netresearchgate.netnih.gov The π-π stacking interactions of the fluorenyl and pentafluorophenyl rings, combined with hydrogen bonding, drive the formation of fibrillar networks. researchgate.net These hydrogels have potential applications in tissue engineering, drug delivery, and as mimics of the extracellular matrix.
Biophysical Probes: The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high gyromagnetic ratio and 100% natural abundance, and there is no endogenous ¹⁹F signal in biological systems. nih.gov By incorporating pentafluoro-L-phenylalanine into a protein, researchers can use ¹⁹F NMR to study protein structure, dynamics, and interactions with other molecules without interference from other atoms. nih.gov
Radiolabeling for PET Imaging: The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into phenylalanine derivatives allows for their use as radiotracers in Positron Emission Tomography (PET). nih.govresearchgate.net PET imaging is a powerful non-invasive technique for visualizing and quantifying metabolic processes in vivo, with significant applications in oncology and neuroscience. researchgate.net
The continued exploration of these applications promises to further establish fluorinated amino acids as indispensable components in the toolbox of chemists, biologists, and materials scientists.
Q & A
Basic Research Questions
Q. How is Fmoc-pentafluoro-L-phenylalanine incorporated into solid-phase peptide synthesis (SPPS)?
- Methodology : Utilize Fmoc-based SPPS protocols. Deprotect the Fmoc group with 20% piperidine in DMF, followed by coupling using activators like HBTU/HOBt and bases (e.g., DIPEA) . Monitor coupling efficiency via Kaiser or chloranil tests. Purify the final peptide via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with MALDI-TOF or ESI-MS .
Q. What analytical techniques are recommended to assess the purity and stability of Fmoc-pentafluoro-L-phenylalanine?
- Methodology :
- Purity : Use reverse-phase HPLC (≥97% purity threshold) with UV detection at 260 nm (Fmoc absorption) .
- Stability : Perform accelerated degradation studies under varying pH and temperature conditions. Monitor decomposition via TLC (silica gel, chloroform/methanol) or LC-MS .
- Structural confirmation : Employ H/F NMR in deuterated DMSO or CDCl3 to verify fluorine substitution patterns .
Q. How should Fmoc-pentafluoro-L-phenylalanine be stored to maintain integrity?
- Methodology : Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation. Pre-dissolve in anhydrous DMF or DMSO for immediate use in synthesis .
Advanced Research Questions
Q. How can matrix effects in SIMS depth profiling of Fmoc-pentafluoro-L-phenylalanine-containing materials be mitigated?
- Methodology :
- Normalization : Use internal standards (e.g., Irganox 1010) and normalize secondary ion signals to reference layers .
- Cross-validation : Combine ToF-SIMS with XPS to quantify composition discrepancies caused by matrix effects (e.g., reduced C6F5<sup>−</sup> ion yield in mixed layers) .
- Beam conditions : Optimize Ar2300<sup>+</sup> sputtering energy (5 keV) to minimize roughening artifacts .
Q. What strategies optimize the self-assembly of Fmoc-pentafluoro-L-phenylalanine for antibacterial biomaterials?
- Methodology :
- Solvent screening : Test aqueous/organic solvent ratios (e.g., DMSO/water) to tune fibril morphology .
- Halogen engineering : Compare para/meta fluorine substitution analogs to enhance π-stacking and hydrogel rigidity (rheology: G’ > 1 kPa) .
- Bioactivity assays : Quantify bacterial inhibition (MIC values) against S. mutans using disk diffusion or broth microdilution .
Q. How can contradictory data in layered organic material composition be resolved?
- Methodology :
- Multi-technique approach : Use XPS for quantitative elemental analysis (C/F ratios) and ToF-SIMS for molecular specificity .
- Interlaboratory calibration : Follow VAMAS protocols to standardize sputtering rates and ion yields across instruments .
- Error modeling : Apply matrix effect correction factors derived from mixed-layer reference samples .
Q. What role do halogen substituents play in modulating the hydrogelation kinetics of Fmoc-pentafluoro-L-phenylalanine derivatives?
- Methodology :
- Kinetic studies : Monitor self-assembly via time-resolved fluorescence (ThT binding) or CD spectroscopy (β-sheet formation) .
- Steric/electronic analysis : Compare halogenated analogs (F, Cl, Br) using DFT calculations to correlate substitution position with aggregation enthalpy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
